molecular formula C22H22N4O4 B11128936 N-[4-(acetylamino)phenyl]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[4-(acetylamino)phenyl]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11128936
M. Wt: 406.4 g/mol
InChI Key: XGJJNLNVKJQOSD-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(4-ACETAMIDOPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE involves several steps. One common method includes the use of Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . These methods are employed to construct the quinazoline core, followed by the introduction of the acetamidophenyl and ethyl groups under specific reaction conditions. Industrial production methods often utilize these synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C22H22N4O4/c1-3-25-20(29)17-6-4-5-7-18(17)26-19(28)12-13-22(25,26)21(30)24-16-10-8-15(9-11-16)23-14(2)27/h4-11H,3,12-13H2,1-2H3,(H,23,27)(H,24,30)

InChI Key

XGJJNLNVKJQOSD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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